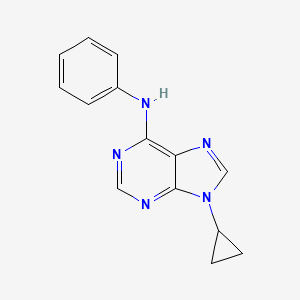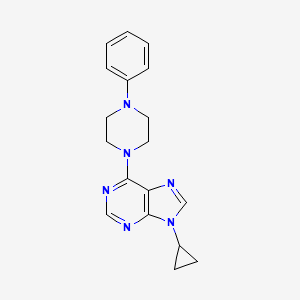![molecular formula C15H15N3O B6443127 1-{2-[2-(azetidin-1-yl)pyrimidin-5-yl]phenyl}ethan-1-one CAS No. 2640950-18-9](/img/structure/B6443127.png)
1-{2-[2-(azetidin-1-yl)pyrimidin-5-yl]phenyl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-{2-[2-(azetidin-1-yl)pyrimidin-5-yl]phenyl}ethan-1-one” is a complex organic molecule that contains an azetidine ring, a pyrimidine ring, and a phenyl ring . Azetidine is a four-membered ring with one nitrogen atom, while pyrimidine is a six-membered ring with two nitrogen atoms. The phenyl ring is a six-membered carbon ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine, pyrimidine, and phenyl rings . The exact arrangement of these rings and any substituents would depend on the specific synthesis process used.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the azetidine, pyrimidine, and phenyl rings . The nitrogen atoms in the azetidine and pyrimidine rings could potentially act as nucleophiles in reactions, while the phenyl ring could participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the azetidine, pyrimidine, and phenyl rings . These rings could potentially influence the compound’s solubility, melting point, and other physical properties.Mecanismo De Acción
The mechanism of action of 1-{2-[2-(azetidin-1-yl)pyrimidin-5-yl]phenyl}ethan-1-one is not yet fully understood. However, it is believed that the compound interacts with cellular components, such as proteins and enzymes, to produce its biological effects. In particular, the compound is thought to interact with certain enzymes to inhibit their activity, leading to the inhibition of certain cellular processes. Additionally, the compound is believed to interact with certain proteins to alter their structure, leading to the activation of certain cellular processes.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. For example, the compound has been found to have anti-inflammatory, anti-cancer, and anti-fungal properties. Additionally, it has been found to have anti-oxidant and anti-bacterial properties. Furthermore, the compound has been found to have the ability to modulate the activity of certain enzymes and proteins, leading to the activation or inhibition of certain cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{2-[2-(azetidin-1-yl)pyrimidin-5-yl]phenyl}ethan-1-one has several advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound is that it is relatively easy to synthesize and is widely available. Additionally, the compound has been found to have a wide range of biological activities, making it a useful tool for studying various biological processes. However, the compound also has some limitations. For example, the compound is not very stable and can degrade over time. Additionally, the compound can be toxic in high concentrations, making it important to use the appropriate safety protocols when handling the compound.
Direcciones Futuras
1-{2-[2-(azetidin-1-yl)pyrimidin-5-yl]phenyl}ethan-1-one has many potential applications in the scientific community. In the future, the compound could be used for drug delivery and drug targeting, as well as for gene therapy. Additionally, the compound could be used to study the mechanism of action of various biological processes. Furthermore, the compound could be used to develop new drugs and therapies for a variety of diseases. Finally, the compound could be used to study the effects of environmental toxins on various biological systems.
Métodos De Síntesis
The synthesis of 1-{2-[2-(azetidin-1-yl)pyrimidin-5-yl]phenyl}ethan-1-one has been studied extensively in the scientific community. The compound can be synthesized through a variety of methods, including a three-step process involving the reaction of pyrrolidine and aldehyde, followed by a ring-closing reaction and an oxidation step. The reaction of pyrrolidine and aldehyde yields a compound known as azetidin-1-ylpyrimidin-5-yl, which is then subjected to a ring-closing reaction to form this compound. Finally, an oxidation step is used to convert the compound into its final form.
Aplicaciones Científicas De Investigación
1-{2-[2-(azetidin-1-yl)pyrimidin-5-yl]phenyl}ethan-1-one has been studied extensively for its potential applications in the scientific community. The compound has been found to have a wide range of biological activities, such as anti-inflammatory, anti-cancer, and anti-fungal properties. Additionally, it has been studied for its potential use in drug delivery and drug targeting. For example, the compound has been found to be an effective carrier for the delivery of drugs to specific parts of the body. Furthermore, it has been studied for its potential use in gene therapy, as it has been found to be capable of carrying genetic material into cells.
Propiedades
IUPAC Name |
1-[2-[2-(azetidin-1-yl)pyrimidin-5-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-11(19)13-5-2-3-6-14(13)12-9-16-15(17-10-12)18-7-4-8-18/h2-3,5-6,9-10H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWMPICVUREYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CN=C(N=C2)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole](/img/structure/B6443051.png)
![8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443068.png)
![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443081.png)
![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6443087.png)
![4-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6443094.png)
![6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B6443101.png)

![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443112.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443113.png)
![2-cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B6443132.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6443137.png)
![4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoline](/img/structure/B6443140.png)

